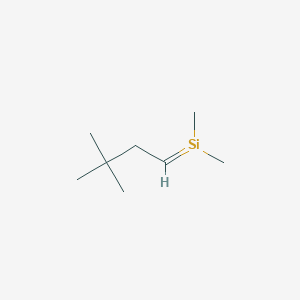
(3,3-Dimethylbutylidene)(dimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylbutylidene)(dimethyl)silane is an organosilicon compound with the molecular formula C10H22Si. This compound is characterized by the presence of a silicon atom bonded to two methyl groups and a 3,3-dimethylbutylidene group. Organosilicon compounds like this compound are widely used in various industrial applications due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutylidene)(dimethyl)silane typically involves the reaction of a silicon-containing precursor with an appropriate organic reagent. One common method involves the hydrosilylation of an alkene with a hydrosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a platinum-based catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product from any side products or unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylbutylidene)(dimethyl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups attached to silicon is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, often under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
(3,3-Dimethylbutylidene)(dimethyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules to enhance their stability or alter their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its excellent adhesion properties and chemical stability.
Mécanisme D'action
The mechanism by which (3,3-Dimethylbutylidene)(dimethyl)silane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications where chemical stability is crucial. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its silicon atom, forming strong covalent bonds that enhance the properties of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyldichlorosilane: Another organosilicon compound with two chlorine atoms attached to the silicon atom instead of the 3,3-dimethylbutylidene group.
Trimethylsilyl chloride: Contains three methyl groups attached to the silicon atom and one chlorine atom.
Tetramethylsilane: Consists of four methyl groups attached to the silicon atom.
Uniqueness
(3,3-Dimethylbutylidene)(dimethyl)silane is unique due to the presence of the 3,3-dimethylbutylidene group, which imparts specific chemical properties that are not found in other similar compounds. This group enhances the compound’s ability to form stable bonds with organic and inorganic materials, making it particularly useful in applications where strong adhesion and chemical stability are required.
Propriétés
Numéro CAS |
79991-59-6 |
|---|---|
Formule moléculaire |
C8H18Si |
Poids moléculaire |
142.31 g/mol |
Nom IUPAC |
3,3-dimethylbutylidene(dimethyl)silane |
InChI |
InChI=1S/C8H18Si/c1-8(2,3)6-7-9(4)5/h7H,6H2,1-5H3 |
Clé InChI |
IJOAJCQTDDBBIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC=[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
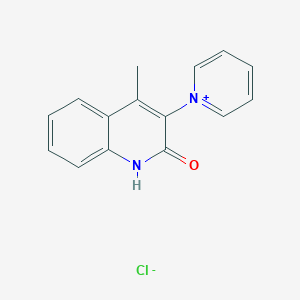

![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
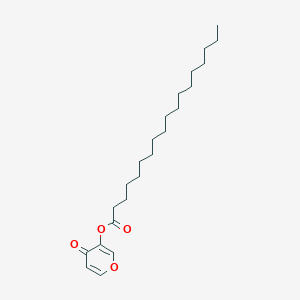
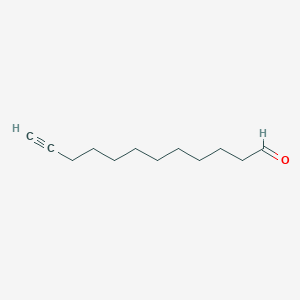
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)

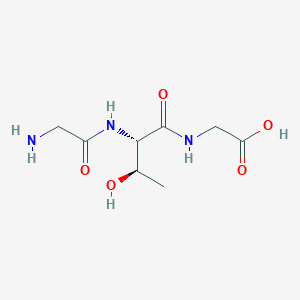
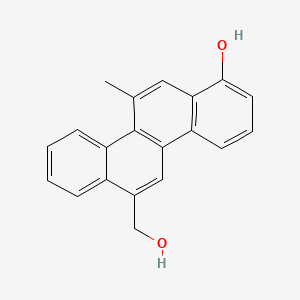
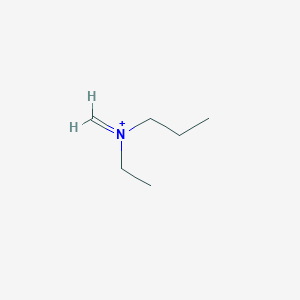
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)

